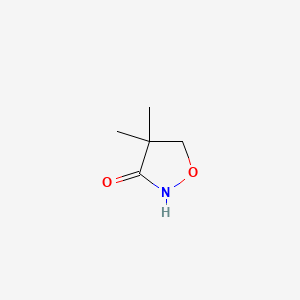
4,4-Dimethyl-1,2-oxazolidin-3-one
Übersicht
Beschreibung
4,4-Dimethyl-1,2-oxazolidin-3-one is a heterocyclic compound that belongs to the class of oxazolidinones. These compounds are of significant interest in synthetic organic chemistry due to their utility as chiral auxiliaries and their presence in bioactive molecules. The oxazolidinone ring system is a versatile scaffold that can be elaborated into a variety of complex structures, making it a valuable tool in the synthesis of pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of oxazolidinones and their derivatives, including 4,4-dimethyl-1,2-oxazolidin-3-one, can be achieved through various synthetic routes. One common approach involves the cyclization of amino alcohols with carbonyl precursors such as phosgene, chloroformate, and dialkyl carbonates . Alternatively, cyclization of vinyl or propargyl carbamates catalyzed by base or transition metal catalysts has been reported, allowing for the formation of substituted oxazolidinones under milder conditions . The synthesis of oligomers containing oxazolidinone units has also been described, which involves the activation of carboxy groups and subsequent oligomerization, leading to structures that can fold in ordered conformations .
Molecular Structure Analysis
The molecular structure of oxazolidinones, including the dimethylated variant, is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of substituents on the oxazolidinone ring can influence its conformation and reactivity. For instance, the introduction of a gem-dimethyl group at the 5-position can bias the conformation of the adjacent stereodirecting group, enhancing stereocontrol in synthetic applications . The molecular structure of strongly fluorescent oxazolidinone derivatives has been elucidated using X-ray crystallography, demonstrating the impact of substituents on the electronic properties of the molecule .
Chemical Reactions Analysis
Oxazolidinones participate in a variety of chemical reactions, which are often influenced by the substituents on the ring. They have been used as chiral auxiliaries in stereoselective enolate alkylations, kinetic resolutions, Diels-Alder cycloadditions, and palladium-catalyzed asymmetric acetalization reactions . The Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure has been employed for the one-pot preparation of chiral oxazolidin-2-ones . Additionally, oxazolidinones can undergo rearrangement reactions, as demonstrated by the synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones from N-tert-butoxycarbonyl aziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-dimethyl-1,2-oxazolidin-3-one and related oxazolidinones are influenced by their molecular structure. The introduction of substituents can affect the compound's solubility, boiling point, melting point, and stability. The conformational preferences of oxazolidinone derivatives can lead to the formation of ordered structures, such as helical foldamers in the case of homo-oligomers of oxazolidinone-containing amino acids . These properties are crucial for the application of oxazolidinones in asymmetric synthesis and the development of bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
4,4-Dimethyl-1,2-oxazolidin-3-one is a versatile compound in synthetic organic chemistry. A study by Barta et al. (2000) highlights its use in the one-pot preparation of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and have interesting biological activities (Barta et al., 2000). Zappia et al. (2007) describe the oxazolidin-2-one ring as a popular heterocycle framework in synthetic organic chemistry and medicinal chemistry, emphasizing its use in constructing a five-member ring and as protective groups for 1,2-amino alcohols (Zappia et al., 2007).
Biological and Pharmacological Activity
Nogueira et al. (2015) explore the biological implications of oxazolidin-2-ones, noting their use as protective groups for 1,2-amino alcohols and the employment of chiral derivatives as chiral auxiliaries (Nogueira et al., 2015). Similarly, Yadav and Pawar (2014) investigate the enzymatic synthesis of oxazolidin-2-one, highlighting its multifunctional nature and diverse biological and pharmacological activity (Yadav & Pawar, 2014).
Eigenschaften
IUPAC Name |
4,4-dimethyl-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXRXRHXOZHHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CONC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348985 | |
| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2-oxazolidin-3-one | |
CAS RN |
81778-07-6 | |
| Record name | 4,4-Dimethyl-3-isoxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-1,2-oxazolidin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




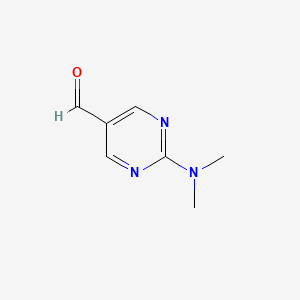

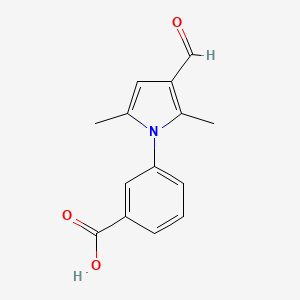

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)
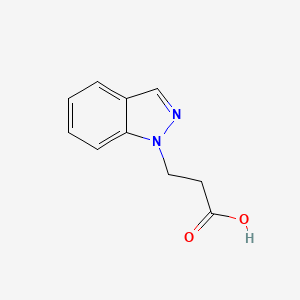

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)
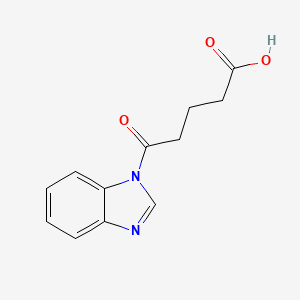
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
